2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane
Overview
Description
F2-TCNQ is an organic semiconductor with promising properties, including high charge mobility . It has been reported to display excellent electron transport properties in single crystal field-effect transistors (FETs) .
Synthesis Analysis
An efficient gram-scale synthesis of F2-TCNQ has been reported via a three-step sequence, which affords F2-TCNQ in 62% cumulative yield .Molecular Structure Analysis
The very small size of the F2-TCNQ molecule implies high reorganization energy . Theoretical studies have been conducted on the charge transport in single crystals of TCNQ, F2-TCNQ, and F4-TCNQ .Chemical Reactions Analysis
The record-high band-like electron mobility in single crystals of F2-TCNQ is challenging from the theoretical viewpoint . DFT and QM/MM calculations have been applied to the Fn-TCNQ (n = 0,2,4) crystal series .Physical And Chemical Properties Analysis
F2-TCNQ has a molecular weight of 240.17 g/mol, and its molecular formula is C12H2F2N4 . It has a topological polar surface area of 95.2 Ų .Scientific Research Applications
Organic Electronics
Summary of the Application
2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane (F2-TCNQ) single crystals are used in the field of organic electronics due to their exceptionally high band-like electron mobility .
Methods of Application or Experimental Procedures
The physical mechanism underlying the high electron mobility in F2-TCNQ single crystals was studied using a combined experimental and theoretical approach . The study compared F2-TCNQ with similar compounds Fn-TCNQ (n = 0, 2, 4) .
Results or Outcomes
The study found that while electron transfer integrals and reorganization energies did not show outstanding features for F2-TCNQ, Raman spectroscopy and solid-state DFT indicated that the frequency of the lowest vibrational mode is nearly twice higher in the F2-TCNQ crystal than in TCNQ and F4-TCNQ . This phenomenon is explained by the specific packing motif of F2-TCNQ with only one molecule per primitive cell so that electron-phonon interaction decreases and the electron mobility increases .
Thermoelectric Performance of Organic Thin-Film Elements
Summary of the Application
F4-TCNQ is used to improve the thermoelectric performance of organic thin-film elements . This application is particularly relevant in the field of materials science and engineering.
Methods of Application or Experimental Procedures
The application involves utilizing a bilayer structure of pentacene and F4-TCNQ . The specific methods of application or experimental procedures would likely involve standard thin-film fabrication and characterization techniques, although the exact details are not provided in the search results.
Results or Outcomes
The use of F4-TCNQ in a bilayer structure with pentacene was found to improve the thermoelectric performance of the organic thin-film elements . However, the search results do not provide specific quantitative data or statistical analyses related to this application.
Organic Solar Cells
Summary of the Application
A related compound, 7,7,8,8-Tetracyanoquinodimethane (TCNQ), can be used to functionalize chemical vapor deposited (CVD) graphene and form a p-doped nanocomposite that finds potential application as a conductive anode for organic solar cells (OSCs) .
Methods of Application or Experimental Procedures
The application involves using TCNQ and graphene oxide to form a glassy electrode . The specific methods of application or experimental procedures would likely involve standard thin-film fabrication and characterization techniques, although the exact details are not provided in the search results.
Results or Outcomes
The use of TCNQ in a nanocomposite with graphene was found to improve the conductive properties of the anode for OSCs . However, the search results do not provide specific quantitative data or statistical analyses related to this application.
Electrochemical Sensors
Summary of the Application
Electrochemical sensors can be developed by using TCNQ and graphene oxide to form a glassy electrode for the detection of reduced glutathione (GSH) .
Methods of Application or Experimental Procedures
The application involves using TCNQ and graphene oxide to form a glassy electrode . The specific methods of application or experimental procedures would likely involve standard electrochemical sensor fabrication and characterization techniques, although the exact details are not provided in the search results.
Results or Outcomes
The use of TCNQ in a glassy electrode with graphene oxide was found to improve the detection of GSH . However, the search results do not provide specific quantitative data or statistical analyses related to this application.
Safety And Hazards
Users are advised to avoid breathing dust/fume/gas/mist/vapors/spray of F2-TCNQ. It should not be eaten, drunk, or smoked when using this product. It should be used only outdoors or in a well-ventilated area. After handling, skin should be washed thoroughly. Protective gloves, protective clothing, eye protection, and face protection should be worn. If eye irritation persists, medical advice or attention should be sought .
properties
IUPAC Name |
2-[4-(dicyanomethylidene)-2,5-difluorocyclohexa-2,5-dien-1-ylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2F2N4/c13-11-1-9(7(3-15)4-16)12(14)2-10(11)8(5-17)6-18/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSDYUVXXQTNMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C#N)C#N)C=C(C1=C(C#N)C#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10413647 | |
Record name | 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10413647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane | |
CAS RN |
73318-02-2 | |
Record name | 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10413647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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